Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18260638
Molecular Formula: C15H21FN2O4S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate -](/images/structure/VC18260638.png)
Specification
Molecular Formula | C15H21FN2O4S |
---|---|
Molecular Weight | 344.4 g/mol |
IUPAC Name | tert-butyl 4-(4-fluorosulfonylphenyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3 |
Standard InChI Key | MKZNOGPSXBZXPN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F |
Introduction
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. This compound features a tert-butyl carbamate protecting group on the piperazine nitrogen and a fluorosulfonyl-substituted phenyl ring. Piperazine derivatives are widely studied for their diverse biological activities, including potential applications in pharmaceuticals and agrochemicals.
Synthesis and Preparation
The synthesis of tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate typically involves:
-
Starting Materials: Piperazine derivatives are used as precursors, with tert-butyl chloroformate serving as the source of the carbamate group.
-
Reaction Steps:
-
Protection of the piperazine nitrogen with tert-butyl chloroformate.
-
Electrophilic aromatic substitution to introduce the fluorosulfonyl group onto the phenyl ring.
-
-
Purification: The final product is purified through recrystallization or chromatography techniques.
Analytical Data
The characterization of this compound involves standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Used to confirm the structure by analyzing chemical shifts corresponding to the piperazine and phenyl groups.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups such as the sulfonamide (S=O stretching) and carbamate (C=O stretching).
-
X-ray Crystallography: Provides detailed structural information if crystalline samples are available.
Potential Challenges in Research
-
Reactivity of Fluorosulfonyl Group: The fluorosulfonyl moiety is highly reactive, which may complicate handling and storage.
-
Limited Solubility: Certain solvents may not adequately dissolve the compound, requiring optimization during synthesis or biological assays.
-
Biological Testing: As with many synthetic compounds, detailed toxicity and pharmacokinetic studies are necessary to evaluate its safety profile.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume